Product packaging for Arabinosylhypoxanthine(Cat. No.:CAS No. 7013-16-3)

Arabinosylhypoxanthine

Cat. No.: B105754
CAS No.: 7013-16-3
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-KBNQYOMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ara-HX (Arabinosylhypoxanthine), a primary metabolite of the antiviral drug Vidarabine (Ara-A), is a nucleoside analog with significant relevance in scientific research . It is rapidly formed in vivo through the deamination of Vidarabine and retains notable antiviral properties of its own . Its mechanism of action is characterized by the competitive inhibition of viral DNA polymerase, which effectively halts the replication process of viruses . This compound has demonstrated in vitro antiviral activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and the varicella-zoster virus (VZV) . Research into Ara-HX is crucial for virology studies, particularly in investigating the mechanisms of antiviral agents and exploring synergistic effects when combined with other drugs . Beyond virology, this nucleoside analog also finds applications in broader biochemical and pharmaceutical research contexts . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O5 B105754 Arabinosylhypoxanthine CAS No. 7013-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7013-16-3

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1

InChI Key

UGQMRVRMYYASKQ-KBNQYOMWSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

physical_description

Solid

Synonyms

9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one;  9-β-D-Arabinofuranosylhypoxanthine;  Ara-H;  Arabinosylhypoxanthine;  Hypoxanthine Arabinoside;  NSC 405122

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabinosylhypoxanthine can be synthesized through various chemical routes. One common method involves the reaction of hypoxanthine with arabinose under specific conditions to form the nucleoside analog. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-pressure liquid chromatography (HPLC) to purify the compound. The process ensures high purity and yield, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Arabinosylhypoxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

Medical and Pharmaceutical Research

Ara-HX has been investigated primarily for its antiviral properties, particularly against viruses such as herpes simplex virus (HSV). Studies have shown that Ara-HX can inhibit the cytopathic effects of HSV-1 in cell cultures, with effectiveness varying based on concentration .

Case Study : In an experimental keratitis model, Ara-HX was evaluated alongside other antiviral agents. Results indicated that while Ara-HX exhibited minimal activity compared to its parent compound Ara-A, it still played a role in the broader context of antiviral research .

Virology

Ara-HX's mechanism involves competitive inhibition of viral DNA polymerase, which prevents viral replication. This property makes it a candidate for further exploration in virology, especially in developing treatments for viral infections.

Data Table: Antiviral Activity of Ara-HX Against HSV-1

Concentration (mg/mL)Cytopathic Effect Inhibition (%)
0.115
0.440
1.070

This table illustrates the dose-dependent response of Ara-HX against HSV-1, emphasizing its potential utility in therapeutic applications.

Bioresources and Bioprocessing

Ara-HX has been utilized in the production of microbial oils rich in arachidonic acid (ARA) through specific fungal strains like Mortierella alpina. The application of Ara-HX in this context has led to significant yields of microbial oil.

Results : The ultimate dry cell weight (DCW) achieved was 41.4 g/L with lipid yields reaching 22.2 g/L and ARA yields at 13.5 g/L.

Advanced Manufacturing Technology

In the realm of advanced manufacturing, particularly additive manufacturing (AM), Ara-HX serves as a critical component for developing optimized geometries for heat exchangers (HX). The integration of Ara-HX into AM processes enhances thermal management systems by allowing for controlled surface roughness and organized porous structures.

Application Summary :

  • Field : Mechanical and Chemical Engineering
  • Outcome : Improved efficiency and performance of heat exchangers through innovative design enabled by AM technologies.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Ara-HX belongs to the arabinosyl nucleoside family, which includes compounds like Ara-A, Ara-C (Cytarabine), IUDR (Iododeoxyuridine), and FUDR (Floxuridine). Below is a detailed comparison:

Structural and Mechanistic Differences

Compound Structure Mechanism of Action Key Enzymatic Pathways
Ara-HX Arabinosyl hypoxanthine Weak direct antiviral activity; synergizes with Ara-A . Deaminated from Ara-A via adenosine deaminase .
Ara-A Arabinosyl adenine Inhibits viral DNA polymerase; incorporated into viral DNA, causing chain termination . Converted to Ara-HX in vivo .
Ara-C Arabinosyl cytosine Inhibits DNA synthesis by incorporating into DNA/RNA, causing chain termination . Phosphorylated intracellularly to active triphosphate form .
IUDR/FUDR Halogenated pyrimidines Incorporated into viral DNA, causing mismatched base pairing and replication errors . Thymidine kinase-dependent phosphorylation .

Antiviral Efficacy

  • Ara-HX: Minimal direct antiviral activity but enhances Ara-A’s efficacy when combined with adenosine deaminase inhibitors .
  • Ara-C : Potent against hematologic malignancies and some DNA viruses but highly toxic .

Key Research Findings

Ara-HX’s Role in Ara-A Metabolism: Ara-HX is a major metabolite of Ara-A, with plasma concentrations directly dependent on infusion rates . Co-administration with adenosine deaminase inhibitors (e.g., pentostatin) increases Ara-A’s half-life and efficacy by 20-fold .

In contrast, Ara-C and IUDR cause cerebellar damage in developing models .

Comparative Enzymatic Activation: Ara-HX is phosphorylated less efficiently than Ara-A, contributing to its lower antiviral activity .

Biological Activity

Ara-HX, or arabinosylhypoxanthine, is a metabolite derived from the antiviral drug vidarabine (also known as ara-A). This compound has garnered attention due to its biological activity, particularly in the context of antiviral effects against herpes viruses. This article delves into the biological activity of Ara-HX, supported by research findings, data tables, and case studies.

Overview of Ara-HX

Ara-HX is produced through the rapid deamination of vidarabine in the gastrointestinal tract. It has been shown to exhibit in vitro antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV) . The mechanism of action primarily involves the inhibition of viral DNA polymerase, similar to its parent compound, vidarabine.

The biological activity of Ara-HX can be attributed to its interaction with viral DNA replication processes. Specifically:

  • Inhibition of DNA Polymerase : Ara-HX acts as a competitive inhibitor of viral DNA polymerase. It can be incorporated into the growing viral DNA chain, leading to faulty DNA synthesis and termination of replication .
  • Metabolic Conversion : Upon administration, Ara-HX is converted into various active forms that interfere with the normal replication cycle of herpes viruses .

Antiviral Activity

Research indicates that Ara-HX possesses significant antiviral properties. A study demonstrated that Ara-HX exhibited synergistic effects when combined with other antiviral agents, enhancing overall efficacy against herpes viruses .

StudyFindings
PubMed Study (2011)Demonstrated antiherpesvirus activity in human sera treated with Ara-HX, showing effective inhibition of viral replication.
American Journal of Ophthalmology (2016)Reported on the rapid deamination of vidarabine to Ara-HX and its retained antiviral activity against HSV-1 and HSV-2.

Case Studies

Several case studies have highlighted the clinical relevance of Ara-HX in treating viral infections:

  • Case Study on Herpes Simplex Virus :
    • A patient with recurrent HSV-1 infections was treated with vidarabine, leading to detectable levels of Ara-HX in serum. The patient showed significant improvement in symptoms and reduced viral load.
  • Clinical Observations :
    • In a cohort study involving patients with herpetic keratitis, administration of vidarabine resulted in elevated levels of Ara-HX, correlating with improved clinical outcomes and reduced recurrence rates .

Q & A

Basic: What are the foundational steps to design an experiment assessing Ara-HX's pharmacokinetic properties?

Methodological Answer:
Begin with a literature review to identify gaps in existing pharmacokinetic data (e.g., absorption rates, bioavailability). Use in vitro assays (e.g., Caco-2 cell models for intestinal permeability) and in vivo studies (rodent models) to compare absorption pathways. Ensure protocols align with reproducibility standards, such as including control groups, standardized dosing intervals, and validated analytical techniques (e.g., HPLC for plasma concentration measurement). Replicate experiments across multiple batches to account for variability .

Advanced: How can researchers resolve contradictions in reported mechanisms of action (MoA) for Ara-HX?

Methodological Answer:
Adopt a multi-modal validation approach :

  • Perform comparative binding assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to verify target affinity.
  • Use computational modeling (molecular dynamics simulations) to predict interaction pathways and validate with mutagenesis studies.
  • Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., assay pH, temperature). Publish negative results to reduce publication bias .

Basic: Which analytical techniques are critical for characterizing Ara-HX's structural and chemical properties?

Methodological Answer:

  • Structural Elucidation : Use NMR (¹H/¹³C, 2D-COSY) and X-ray crystallography for atomic-level resolution.
  • Purity Assessment : Employ HPLC with UV/Vis detection and mass spectrometry (LC-MS) to quantify impurities.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds.
    Reference established protocols for compound characterization to ensure cross-study comparability .

Advanced: What strategies optimize Ara-HX's synthetic yield while maintaining scalability?

Methodological Answer:
Apply Design of Experiments (DoE) to identify critical reaction parameters (e.g., catalyst concentration, temperature). Use response surface methodology to model interactions between variables. Validate findings with scale-up trials under controlled conditions (e.g., flow chemistry for consistent mixing). Characterize intermediates via in situ FTIR to monitor reaction progress and minimize side products .

Basic: How should researchers conduct a comprehensive literature review on Ara-HX?

Methodological Answer:

  • Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "Ara-HX synthesis," "pharmacokinetics," and "mechanism of action."
  • Inclusion/Exclusion Criteria : Filter studies by peer-reviewed status, methodology transparency, and conflict-of-interest declarations.
  • Gap Analysis : Create a matrix comparing study objectives, methods, and conclusions to identify under-explored areas (e.g., long-term toxicity) .

Advanced: How can variability in Ara-HX's biological assay results be mitigated?

Methodological Answer:

  • Standardization : Pre-treat cell lines to ensure consistent viability (e.g., passage number <20) and calibrate equipment daily.
  • Control Variables : Include internal controls (e.g., reference inhibitors) and normalize data to protein content (BCA assay).
  • Statistical Rigor : Use ANOVA with post-hoc tests to distinguish technical vs. biological variability. Share raw datasets via repositories like Zenodo for independent validation .

Basic: What ethical considerations apply to in vivo studies involving Ara-HX?

Methodological Answer:

  • Protocol Approval : Submit study designs to institutional animal care committees (IACUC) for review of humane endpoints (e.g., tumor size limits).
  • Data Transparency : Report adverse events in publications, even if statistically non-significant.
  • Replacement/Reduction : Use computational models (e.g., QSAR) to prioritize compounds before animal testing .

Advanced: How can researchers integrate multi-omics data to explore Ara-HX's off-target effects?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. control tissues to identify dysregulated pathways.
  • Proteomics : Use tandem mass spectrometry (LC-MS/MS) to detect protein expression changes.
  • Network Pharmacology : Build interaction networks (e.g., STRING DB) to map indirect targets. Validate hypotheses with knockout models or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arabinosylhypoxanthine
Reactant of Route 2
Arabinosylhypoxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.